molecular formula C11H22N2O4 B2704184 (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide CAS No. 160801-72-9

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide

Cat. No.: B2704184
CAS No.: 160801-72-9
M. Wt: 246.307
InChI Key: FQTNHQSVCATFKO-QMMMGPOBSA-N
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Description

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required.

Scientific Research Applications

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “(S)-(-)-2-(BOC-amino)-1,4-butanediol”, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of Boc protection continues to play an important role in peptide synthesis and other fields . Future research may focus on developing more efficient and environmentally friendly methods for Boc protection and deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then coupled with N-methoxy-N-methylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Boc-amino)-N-methoxy-N-methylpropionamide
  • (S)-2-(Boc-amino)-N-methoxy-N-methylvaleramide
  • (S)-2-(Boc-amino)-N-methoxy-N-methylhexanamide

Uniqueness

(S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide is unique due to its specific structure, which includes a Boc-protected amino group and a methoxy-methylamide moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its specific chain length and stereochemistry also contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-7-8(9(14)13(5)16-6)12-10(15)17-11(2,3)4/h8H,7H2,1-6H3,(H,12,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETSWVCUPQBUGT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-tert-Butoxycarbonylamino-butyric acid (500 mg, 2.46 mmol), HBTU (1.03 g, 2.71 mmol) and DIPEA (1.22 mL, 7.38 mmol) were dissolved in DMF (10 mL) and stirred for 30 min. N,O-dimethylhydroxylamine hydrochloride (360 mg, 3.69 mmol) was added and the reaction mixture was stirred for 1 h. The solvents were removed in vacuo and the residue was purified by column chromatography to give the title compound (380 mg, 63%) as a cream oil. LCMS (ES+): 269.2 [MNa]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
360 mg
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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